propan-2-yl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For example, the amino group might be introduced via an amination reaction, the cyano group via a cyanation reaction, and the carboxylate ester group via an esterification reaction. The formation of the pyran and cyclohepta[b]pyridine rings might involve cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
This compound, due to its multiple functional groups, could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, the cyano group in addition reactions, and the carboxylate ester group in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, it might have a relatively high molecular weight due to its complexity, and its solubility in different solvents would depend on the polarity of its functional groups .Scientific Research Applications
Acetylcholinesterase Inhibitors
This compound is part of a class of tacrine analogues with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities. These activities are important for therapeutic approaches in diseases like Alzheimer's, where AChE inhibitors can play a role in managing symptoms by increasing acetylcholine levels in the brain (Marco Jl & C. Mc, 2003).
Synthetic Methodologies
The compound belongs to a family of polyfunctionalized ethyl [6-amino-5-cyano-4H-pyran]-3-carboxylates, which are synthesized via Friedländer condensation. These methodologies are significant in the development of new pharmaceuticals and bioactive molecules (J. Marco & M. Carreiras, 2004).
Biological Activities
Compounds in this family have been screened for various biological activities including anticancer, antitubercular, and antimicrobial activities. The findings of these screenings contribute to the development of new therapeutic agents (K. Popat et al., 2005).
Chemical Synthesis and Transformation
The compound is part of a series that undergoes various chemical transformations, leading to the creation of diverse derivatives with potential pharmacological applications. These synthetic pathways are crucial for expanding the scope of medicinal chemistry (H. El‐Sayed et al., 2021).
Antimicrobial Activity
Some derivatives of this compound class have been evaluated for their antimicrobial activity against different bacterial and fungal strains. This research is key in the ongoing battle against microbial resistance and the search for new antimicrobial agents (M. Ghashang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-16(2)35-28(34)25-23(36-26(32)20(14-31)24(25)19-9-6-7-10-21(19)29)15-37-27-18(13-30)12-17-8-4-3-5-11-22(17)33-27/h6-7,9-10,12,16,24H,3-5,8,11,15,32H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJIZQGVYPQGDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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